n,n'-Methylenebis(2-chloroacetamide)

Description

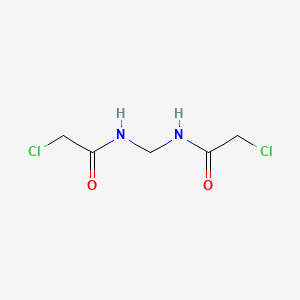

N,N'-Methylenebis(2-chloroacetamide) is a bis-chloroacetamide derivative characterized by two 2-chloroacetamide groups linked via a methylene bridge (-CH₂-). It is synthesized through the reaction of diaminoethane with chloroacetyl chloride, leading to a structure that exhibits tautomeric equilibrium in DMSO-d₆ solutions . The compound serves as a precursor in synthesizing heterocyclic azo disperse dyes, such as bis(3-chloro-4-substituted phenylazo-2H-chromene-2-iminyl)ethane, which are confirmed via IR and NMR spectroscopy . Its reactivity in cyclocondensation reactions (e.g., with salicylaldehyde) highlights its utility in generating chromene derivatives for dye applications .

Properties

IUPAC Name |

2-chloro-N-[[(2-chloroacetyl)amino]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2N2O2/c6-1-4(10)8-3-9-5(11)2-7/h1-3H2,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVQTDPRVDFFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCNC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285531 | |

| Record name | n,n'-methylenebis(2-chloroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30271-93-3 | |

| Record name | NSC42175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n'-methylenebis(2-chloroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Substituent Variations in Chloroacetamide Derivatives

N,N'-Methylenebisacrylamide (CAS 110-26-9) :

- Structure : Features two acrylamide groups linked by a methylene bridge instead of chloroacetamide.

- Properties : White crystalline powder with a decomposition point of 185°C; soluble in water and alcohols.

- Applications : Widely used as a crosslinker in polyacrylamide gels for electrophoresis .

- Key Difference : The absence of chlorine atoms reduces electrophilic reactivity compared to N,N'-Methylenebis(2-chloroacetamide), making it more suitable for biocompatible applications .

2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (Alachlor) :

- Structure : Contains a single chloroacetamide group with methoxymethyl and diethylphenyl substituents.

- Properties : Liquid herbicide with selective pre-emergent activity.

- Applications : Agricultural use for controlling grasses and broadleaf weeds .

- Key Difference : The aromatic substituents enhance lipid solubility, facilitating absorption by plant tissues, unlike the bis-chloroacetamide structure .

Bridging Group Modifications

- N,N'-[Sulfonylbis(4,1-phenylene)]bis(2-chloroacetamide) (NSC 30176): Structure: Replaces the methylene bridge with a sulfonylbis(phenylene) group. Key Difference: The sulfone group introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to the methylene-linked analog .

Acetamide, N,N'-1,2-ethanediylbis[2-chloro-N-methyl] (CAS 36784-59-5) :

Halogenation and Crystallographic Features

N,N'-Bis(1,2-phenyl-1H-olefin)bis(2-chloroacetamide) :

- Structure : Incorporates phenyl-olefin substituents.

- Crystallography : Exhibits dihedral angles of 21.03° and 81.22° between amide and phenyl planes, with intermolecular N–H⋯O and C–H⋯O hydrogen bonds forming a 2D network .

- Key Difference : The rigid phenyl-olefin groups and hydrogen bonding enhance thermal stability, contrasting with the tautomerism observed in N,N'-Methylenebis(2-chloroacetamide) .

- 2,2-Dichloro-N-[4-[(2,2-dichloroacetyl)-methylamino]phenyl]acetamide (CID 56169): Structure: Dichloroacetyl groups and a methylamino-phenyl substituent. Key Difference: The additional chlorine atoms may enhance reactivity in nucleophilic substitution reactions compared to the bis-chloroacetamide derivative .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.